molecular formula C9H17N3 B11819218 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanamine CAS No. 1006483-45-9

1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanamine

Cat. No.: B11819218
CAS No.: 1006483-45-9
M. Wt: 167.25 g/mol
InChI Key: OQOKDQQDUPTRTA-UHFFFAOYSA-N
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Description

1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanamine is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanamine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method is the reaction of 3-methyl-1-propyl-1H-pyrazole with ethanamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles and amine derivatives, which can be further utilized in different applications .

Scientific Research Applications

1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The pathways involved in its action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Uniqueness: 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

1006483-45-9

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

1-(3-methyl-1-propylpyrazol-4-yl)ethanamine

InChI

InChI=1S/C9H17N3/c1-4-5-12-6-9(7(2)10)8(3)11-12/h6-7H,4-5,10H2,1-3H3

InChI Key

OQOKDQQDUPTRTA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)C(C)N

Origin of Product

United States

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